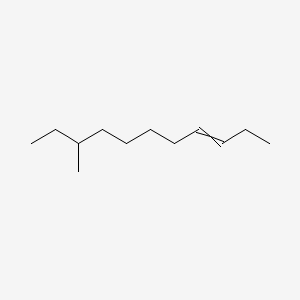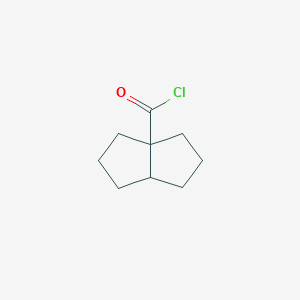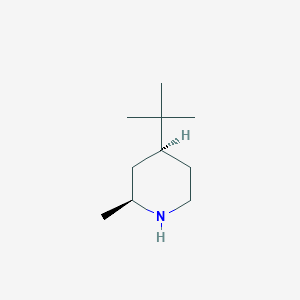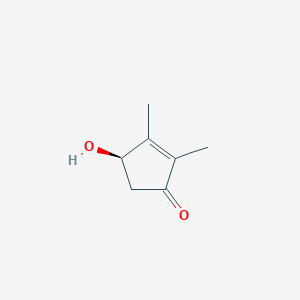
Sodium 5-ethyl-5-(2-methylbutyl)-2-thiobarbiturate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 5-ethyl-5-(2-methylbutyl)-2-thiobarbiturate is a chemical compound belonging to the class of barbiturates. Barbiturates are known for their sedative and hypnotic properties. This particular compound is a derivative of thiobarbituric acid, where the oxygen atom in the barbituric acid structure is replaced by a sulfur atom. This modification imparts unique properties to the compound, making it useful in various scientific and medical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5-ethyl-5-(2-methylbutyl)-2-thiobarbiturate typically involves the reaction of thiourea with diethyl malonate in the presence of sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the thiobarbiturate ring. The final product is obtained by introducing the 5-ethyl-5-(2-methylbutyl) substituent through alkylation reactions.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 5-ethyl-5-(2-methylbutyl)-2-thiobarbiturate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiobarbiturate ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The hydrogen atoms on the barbiturate ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiobarbiturates with different functional groups.
Wissenschaftliche Forschungsanwendungen
Sodium 5-ethyl-5-(2-methylbutyl)-2-thiobarbiturate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other barbiturate derivatives.
Biology: Employed in studies related to enzyme inhibition and protein binding.
Medicine: Investigated for its potential use as an anesthetic and sedative agent.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of Sodium 5-ethyl-5-(2-methylbutyl)-2-thiobarbiturate involves its interaction with the central nervous system. The compound binds to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA. This leads to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability. The overall effect is sedation and hypnosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 5-ethyl-5-(3-methylbutyl)-2-thiobarbiturate
- Sodium 5-ethyl-5-(1-methylbutyl)-2-thiobarbiturate
- Sodium 5-ethyl-5-(2-methylpropyl)-2-thiobarbiturate
Uniqueness
Sodium 5-ethyl-5-(2-methylbutyl)-2-thiobarbiturate is unique due to its specific substituent pattern, which imparts distinct pharmacological properties. Compared to other similar compounds, it may exhibit different potency, duration of action, and side effect profiles. The presence of the 2-methylbutyl group can influence its binding affinity to the GABA receptor and its metabolic stability.
Eigenschaften
CAS-Nummer |
73681-03-5 |
|---|---|
Molekularformel |
C11H17N2NaO2S |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
sodium;5-ethyl-5-(2-methylbutyl)-2-sulfanylidenepyrimidin-3-ide-4,6-dione |
InChI |
InChI=1S/C11H18N2O2S.Na/c1-4-7(3)6-11(5-2)8(14)12-10(16)13-9(11)15;/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16);/q;+1/p-1 |
InChI-Schlüssel |
ZAGWPBAEIVPYPW-UHFFFAOYSA-M |
Kanonische SMILES |
CCC(C)CC1(C(=O)NC(=S)[N-]C1=O)CC.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![ethyl 5-[(5-ethoxycarbonyl-4-ethyl-3-methyl-1H-pyrrol-2-yl)methyl]-3-ethyl-4-methyl-1H-pyrrole-2-carboxylate](/img/structure/B14456591.png)



![1-{2-[(2-Cyanoethyl)(icosanoyl)amino]ethyl}-1-methyl-2-nonadecyl-4,5-dihydro-1h-imidazol-1-ium methyl sulfate](/img/structure/B14456617.png)

![2-[(Cyanomethoxy)imino]-3-oxo-3-(piperidin-1-yl)propanenitrile](/img/structure/B14456637.png)


